4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde CAS 1706454-93-4 basic properties
4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde CAS 1706454-93-4 basic properties
An In-depth Technical Guide to 4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1706454-93-4)
Introduction
4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its structure, which combines a reactive aldehyde, a phenolic hydroxyl group, and a lipophilic, electron-withdrawing trifluoroethoxy moiety, suggests a unique profile of reactivity and physicochemical properties. This guide provides a comprehensive overview of its core properties, drawing from available data and insights from structurally related compounds to offer a predictive and practical resource for laboratory professionals.
The trifluoroethoxy group is particularly noteworthy. It is known to enhance the shelf stability of aromatic compounds compared to analogous chlorides, while still permitting reactivity towards nucleophiles in SNAr reactions.[1][2][3] Furthermore, the high lipophilicity conferred by this group can improve solubility in organic solvents and influence molecular aggregation properties.[4] These characteristics position 4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde as a valuable building block in synthetic chemistry.
I. Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its unique CAS number, 1706454-93-4. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures.
Structural Information
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IUPAC Name: 4-hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
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Molecular Formula: C₉H₇F₃O₃
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Molecular Weight: 220.15 g/mol
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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; O2 [label="O"]; C7 [label="CH₂"]; C8 [label="CF₃"]; C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O"];
// Define positions for a clear layout C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.85,-2!"]; C4 [pos="0.85,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"]; C_CHO [pos="2.6,-1!"]; H_CHO [pos="3.2,-0.2!"]; O_CHO [pos="3.2,-2!"]; O1 [pos="-2.15,-2.75!"]; H1 [pos="-2.7,-2.5!"]; O2 [pos="-2.6, -0.5!"]; C7 [pos="-3.5, 0.25!"]; C8 [pos="-4.8, -0.25!"];
// Define edges for bonds C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C5 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C4 -- O1; O1 -- H1; C2 -- O2; O2 -- C7; C7 -- C8;
// Add implicit hydrogens to the ring for clarity if needed, or assume them node [shape=none, label=""]; H_C1 [pos="0,2.5!"]; H_C3 [pos="-1.2, -2.8!"]; H_C6 [pos="-0.5, -0.5!"]; } Figure 1: Chemical structure of 4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde.
Predicted Physicochemical Data
The following table summarizes key physical and chemical properties. Since experimental data for the target compound is scarce, values are often derived from closely related analogs like 4-hydroxy-3-(trifluoromethoxy)benzaldehyde and other substituted benzaldehydes.
| Property | Predicted Value / Information | Source / Rationale |
| Physical Form | Solid, likely a crystalline powder. | Based on analogs like 4-hydroxy-3-(trifluoromethoxy)benzaldehyde and 4-hydroxybenzaldehyde which are solids at room temperature.[5][6][7] |
| Melting Point | Expected in the range of 70-120 °C. | 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde melts at 76.7-78.2 °C, while 4-hydroxybenzaldehyde melts at 115-116 °C.[5][6] The trifluoroethoxy group may influence crystal packing differently than the trifluoromethoxy group. |
| Boiling Point | > 230 °C (at 760 mmHg). | Predicted for the similar 4-hydroxy-3-(trifluoromethoxy)benzaldehyde.[5] High due to the polar functional groups and aromatic ring. |
| Solubility | Soluble in common organic solvents like alcohols, ether, acetone, and ethyl acetate. Slightly soluble in water. | 4-hydroxybenzaldehyde is easily soluble in polar organic solvents and slightly soluble in water.[6] The lipophilic trifluoroethoxy group is expected to enhance solubility in non-polar solvents.[4] |
| pKa | Estimated to be around 7-8 for the phenolic hydroxyl group. | The pKa of 4-hydroxybenzaldehyde is ~7.6. The electron-withdrawing nature of the adjacent trifluoroethoxy group is expected to increase the acidity (lower the pKa) of the phenolic proton compared to the parent compound. |
II. Reactivity and Chemical Profile
The chemical behavior of 4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is governed by its three key functional groups:
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Aldehyde Group (-CHO): This group is electrophilic and serves as a primary site for nucleophilic attack. It can undergo a wide range of classical aldehyde reactions, including reductive amination, Wittig reactions, and condensation reactions to form Schiff bases.[8][9] The presence of the electron-withdrawing trifluoroethoxy group is expected to enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity toward nucleophiles compared to non-fluorinated analogs.[10]
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Phenolic Hydroxyl Group (-OH): This group is acidic and can be deprotonated by a base to form a phenoxide ion. The resulting phenoxide is a potent nucleophile, enabling O-alkylation or O-acylation reactions. The hydroxyl group also acts as a directing group in electrophilic aromatic substitution, although the aldehyde is a deactivating group.
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Trifluoroethoxy Group (-OCH₂CF₃): This group is characterized by its strong electron-withdrawing nature and high stability.[11] While generally stable, the trifluoroethoxy group on activated aromatic systems can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a hydrolytically stable alternative to aryl chlorides.[1][2][3] This enables sequential substitution strategies in multi-step syntheses.
III. Predicted Spectroscopic Data
Spectroscopic analysis is crucial for structure confirmation and purity assessment. Below are the predicted spectral characteristics based on the analysis of its functional groups and data from similar compounds.[12][13]
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¹H NMR (Proton NMR):
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Aldehydic Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm.
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Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or distinct doublets/doublets of doublets in the range of δ 7.0-7.8 ppm.
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Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between δ 5.0-9.0 ppm.
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Methylene Protons (-OCH₂-): A quartet is expected around δ 4.4-4.8 ppm due to coupling with the adjacent CF₃ group.
-
-
¹³C NMR (Carbon NMR):
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Aldehydic Carbonyl: A signal is expected in the range of δ 190-195 ppm.
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Aromatic Carbons: Signals will appear between δ 110-160 ppm. The carbons attached to oxygen will be downfield.
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Methylene Carbon (-OCH₂-): A quartet is expected around δ 65-70 ppm due to C-F coupling.
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Trifluoromethyl Carbon (-CF₃): A quartet is expected around δ 120-125 ppm due to C-F coupling.
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-
IR (Infrared) Spectroscopy:
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O-H Stretch (Phenolic): A broad band around 3200-3500 cm⁻¹.
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C-H Stretch (Aromatic/Aldehydic): Bands around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹.
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C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
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C-O Stretch (Ether/Phenol): Strong bands in the 1250-1000 cm⁻¹ region.
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C-F Stretch: Strong, characteristic bands typically found in the 1350-1100 cm⁻¹ region.
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IV. Safety and Handling
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General Hazards: Based on analogs like 4-hydroxy-3-(trifluoromethoxy)benzaldehyde and other hydroxybenzaldehydes, this compound should be considered harmful if swallowed and may cause skin and serious eye irritation.[14][15][16][17] It may also cause respiratory irritation.[15]
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Personal Protective Equipment (PPE):
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16][18] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[19]
-
First Aid:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][18]
-
If on Skin: Wash with plenty of water.[18]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[16][18]
-
If Inhaled: Move person into fresh air and keep comfortable for breathing.
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V. Synthesis and Potential Applications
General Synthetic Approach
The synthesis of 4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde would likely start from a more common precursor, such as protocatechualdehyde (3,4-dihydroxybenzaldehyde). A plausible synthetic route involves the regioselective etherification of the 3-hydroxyl group.
This process would involve:
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Protection: The more acidic 4-hydroxyl group of protocatechualdehyde is selectively protected.[20]
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Etherification: The remaining free 3-hydroxyl group is reacted with a 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate or iodide) under basic conditions (Williamson ether synthesis).
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Deprotection: The protecting group at the 4-position is removed to yield the final product.
Potential Applications
Substituted benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[6][21]
-
Drug Discovery: This molecule can serve as a scaffold or building block for synthesizing more complex molecules with potential biological activity, such as inhibitors for enzymes like acetylcholinesterase in the context of Alzheimer's disease research.[22]
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Materials Science: The unique electronic and lipophilic properties imparted by the trifluoroethoxy group make it a candidate for the synthesis of novel liquid crystals, polymers, or functional dyes.[4][6]
VI. Experimental Protocol: Synthesis of a Schiff Base Derivative
To illustrate the utility of the aldehyde functional group, this protocol details a general method for synthesizing a Schiff base (imine) derivative, a common reaction for benzaldehydes.[8]
Objective: To synthesize an imine from 4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde and a primary amine.
Materials:
-
4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde in a minimal amount of absolute ethanol.
-
Add 1.05 equivalents of the primary amine (e.g., aniline) to the solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
VII. Conclusion
4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde is a specialized chemical intermediate with a promising profile for advanced synthetic applications. While direct experimental data remains limited, a robust understanding of its properties and reactivity can be achieved by analyzing its constituent functional groups and drawing parallels with well-characterized structural analogs. Its combination of a reactive aldehyde, an acidic phenol, and a stabilizing, lipophilic trifluoroethoxy group makes it a versatile tool for chemists aiming to develop novel pharmaceuticals and materials. As with any specialized chemical, all handling and experimental work should be conducted with appropriate safety precautions based on the potential hazards of related compounds.
References
A complete list of sources is provided below for further verification and in-depth reading.
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Fisher, E. L., am Ende, C. W., & Humphrey, J. M. (2018). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
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Fisher, E. L., am Ende, C. W., & Humphrey, J. M. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. PubMed. [Link]
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BuyersGuideChem. (n.d.). 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde. [Link]
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Synerzine. (n.d.). SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-. [Link]
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ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
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Muranaka, A., et al. (2018). Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines and Their Application to Solvent Discrimination. ACS Omega. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzaldehyde. [Link]
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ResearchGate. (n.d.). Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles. [Link]
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RSC Publishing. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]
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RSC Publishing. (n.d.). Lewis acid properties of benzaldehydes and substituent effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]
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PubChem. (n.d.). Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. [Link]
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ResearchGate. (n.d.). Scope of substituted benzaldehydes. [Link]
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FooDB. (2010). Showing Compound Benzaldehyde (FDB014661). [Link]
- Google Patents. (2011). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
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MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
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Chemsrc. (2025). 4-hydroxy-3-methoxy-benzaldehyde. [Link]
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Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. [Link]
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Journal of Chemical Technology and Metallurgy. (2017). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. [Link]
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MDPI. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
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